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The tables below summarize key pharmacokinetic parameters for the prodrug (Chloramphenicol Succinate)

and the active drug (Chloramphenicol) after administration of the succinate ester.

Table 1: Pharmacokinetics of Chloramphenicol Succinate (Prodrug)

Parameter Value Context / Variability

Bioavailability (IV) ~70% (average) Highly variable; incomplete due to renal excretion
prior to hydrolysis [1] [2].

Volume of
Distribution (Vd)

0.2 - 3.1 L/kg Described by a two-compartment model [1] [3].

Protein Binding 57% - 92% In plasma [3].

Elimination Half-Life 0.6 - 2.7 hours In patients with normal renal and hepatic function
[3].

Route of Elimination Renal (as unchanged
prodrug)

~30% on average, with a wide range of 6% to 80%
[1] [3].
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Parameter Value Context / Variability

Total Clearance 530 - 540 mL/min In patients with normal renal and hepatic function
[3].

Renal Clearance 222 - 260 mL/min In patients with normal renal and hepatic function
[3].

Table 2: Pharmacokinetics of Active Chloramphenicol

Parameter Value Context / Variability

Bioavailability (Oral) ~80% For crystalline powder and palmitate ester [1] [4].

Volume of
Distribution (Vd)

0.6 - 1.0 L/kg Extensive distribution to tissues and fluids, including

CSF and breast milk [1] [4] [2].

Protein Binding ~60% In healthy adults; lower in newborns and patients with
uremia [1] [2].

Elimination Half-Life ~4 hours In adults with normal function; prolonged in liver
disease and neonates [1] [2].

Route of Elimination Hepatic metabolism
(90%)

Primarily conjugated to inactive chloramphenicol
glucuronide [1] [2].

Route of Elimination Renal (5-15%) Excreted as unchanged, active drug [1].

| Therapeutic Range | Peak: 10-20 μg/ml Trough: 5-10 μg/ml | Target for most infections [1]. | | Toxic

Threshold | Peak ≥ 25 μg/ml Trough ≥ 10 μg/ml | Associated with bone marrow suppression [1]. |

Metabolic Pathway and Pharmacokinetic Model

Chloramphenicol succinate is an inactive prodrug that undergoes hydrolysis in the body to release the

active antibiotic, chloramphenicol. The following diagram illustrates the core metabolic fate and distribution
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of the drug.

Chloramphenicol Succinate
(IV Prodrug)

Hydrolysis by
Esterases

 Systemic Circulation

Renal Excretion

 30% Unchanged
(Unhydrolyzed)

Chloramphenicol
(Active Drug)

 Bioavailability ~70%

Liver: Glucuronidation

 Main Pathway

 5-15% Unchanged

Tissue Distribution
(CSF, Brain, etc.)

 Vd: 0.6-1.0 L/kg

Inactive Metabolites
(Chloramphenicol Glucuronide)

 ~80% of Dose

Click to download full resolution via product page

Chloramphenicol succinate is hydrolyzed to active drug, which is metabolized by the liver and distributed to

tissues [1] [2] [3].

Key Experimental Insights for Research & Development

Variable Prodrug Hydrolysis: A primary source of pharmacokinetic variability is the incomplete and
variable hydrolysis of chloramphenicol succinate to the active form. A significant portion (average

30%, range 6-80%) is excreted renally before conversion, leading to unpredictable and lower than
expected bioavailability of the active drug [1] [3]. This highlights a key challenge in formulation and

dosing.
Dose-Dependent Kinetics: Research in primate models (Macaca nemestrina) has demonstrated

that the pharmacokinetics of chloramphenicol succinate can be dose-dependent. Parameters such
as volume of distribution, total body clearance, and metabolic clearance showed significant changes

with increasing doses, although peak concentrations of the active chloramphenicol remained
proportional to the dose [5].
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Critical Patient Factors: Several patient-specific factors drastically alter pharmacokinetics and

necessitate therapeutic drug monitoring (TDM):
Renal Impairment: Reduces the excretion of unchanged chloramphenicol succinate,

increasing its availability for conversion to the active drug and leading to higher systemic
concentrations [1].

Hepatic Dysfunction: Impairs the conjugation and inactivation of chloramphenicol, leading to
reduced clearance, prolonged half-life, and drug accumulation [1] [2].

Neonates and Premature Infants: Exhibit immature hepatic and renal function, resulting in
dramatically slowed elimination and a high risk of toxicity (e.g., "Grey Baby Syndrome").

Plasma protein binding is also lower in this population [1] [2].
Drug-Drug Interactions: Chloramphenicol is involved in several clinically significant interactions. It

inhibits the metabolism of drugs like phenytoin and tolbutamide. Conversely, drugs like phenobarbital
can induce enzymes and hasten chloramphenicol's elimination. Some diuretics can also alter its renal

excretion [1].

Repurposing and Advanced Research

Recent computational and experimental studies have identified chloramphenicol succinate as a potent,

nanomolar-affinity antagonist of the P2Y14 receptor, a target for inflammatory bowel disease (IBD) [6]. This

finding:

Suggests a promising drug repurposing avenue beyond its antibiotic use.
Leverages its established safety and ADME/T (Absorption, Distribution, Metabolism, Excretion, and

Toxicology) profiles to accelerate development for IBD [6].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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